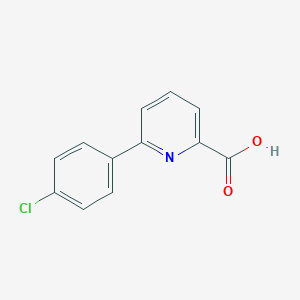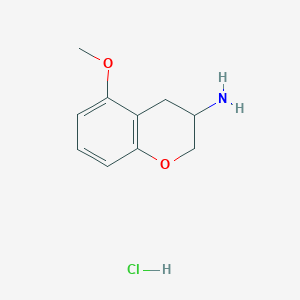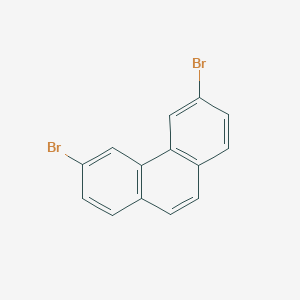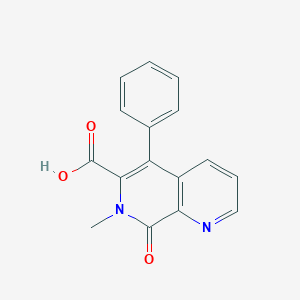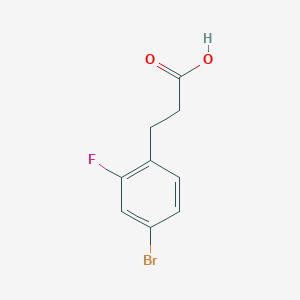
3-(4-Bromo-2-fluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-fluorophenyl)propanoic acid is a chemical compound with the CAS Number: 134057-95-7. It has a molecular weight of 247.06 and its IUPAC name is 3-(4-bromo-2-fluorophenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrFO2/c10-7-3-1-6 (8 (11)5-7)2-4-9 (12)13/h1,3,5H,2,4H2, (H,12,13) and the InChI key is FLAFQUSRGQNQFJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 278.9±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Biaryl Intermediates
- Field : Organic Chemistry
- Application : 4-Bromo-2-fluorobenzoic acid, a compound similar to 3-(4-Bromo-2-fluorophenyl)propanoic acid, is used in the synthesis of biaryl intermediates .
- Method : This typically involves palladium-mediated coupling with various aryl boronic acids .
- Results : The outcome of this process is the creation of biaryl intermediates, which are often used in the synthesis of various organic compounds .
-
Synthesis of 2-Oxopiperazine Guanidine Analog
- Field : Medicinal Chemistry
- Application : 3-(4-Fluorophenyl)propionic acid, a compound similar to 3-(4-Bromo-2-fluorophenyl)propanoic acid, is used in the synthesis of 2-oxopiperazine guanidine analog .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of a 2-oxopiperazine guanidine analog, which may have potential medicinal applications .
-
Design and Synthesis of Triple-Acting PPARα, -γ, and -δ Agonist
- Field : Pharmaceutical Research
- Application : A compound similar to 3-(4-Bromo-2-fluorophenyl)propanoic acid is used in the design and synthesis of a triple-acting PPARα, -γ, and -δ agonist .
- Method : The specific method of synthesis is not provided, but it likely involves complex organic synthesis techniques .
- Results : The outcome of this process is the creation of a triple-acting PPARα, -γ, and -δ agonist, which may have potential therapeutic applications .
-
Antiviral Activity
- Field : Pharmacology
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported as antiviral agents .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : One compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Anti-inflammatory Activity
- Field : Pharmacology
- Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess anti-inflammatory activity .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of compounds with potential anti-inflammatory activity .
-
Anticancer Activity
- Field : Oncology
- Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess anticancer activity .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of compounds with potential anticancer activity .
-
Antioxidant Activity
- Field : Pharmacology
- Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess antioxidant activity .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of compounds with potential antioxidant activity .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess antimicrobial activity .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of compounds with potential antimicrobial activity .
-
Antitubercular Activity
- Field : Pharmacology
- Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess antitubercular activity .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of compounds with potential antitubercular activity .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
3-(4-bromo-2-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAFQUSRGQNQFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568123 |
Source


|
| Record name | 3-(4-Bromo-2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)propanoic acid | |
CAS RN |
134057-95-7 |
Source


|
| Record name | 3-(4-Bromo-2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)
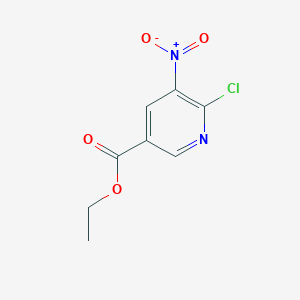
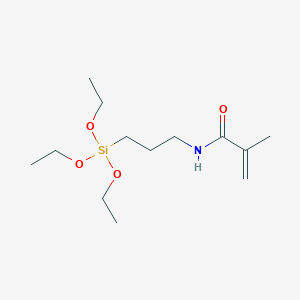
![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)
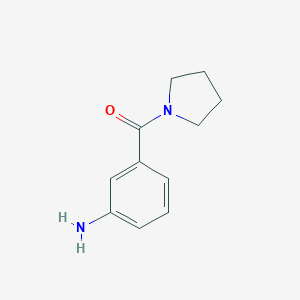
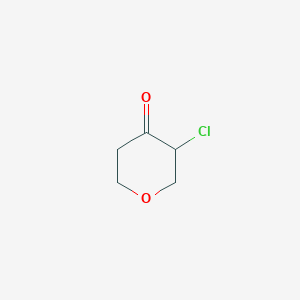
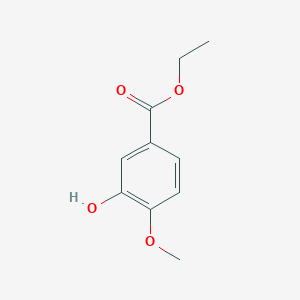
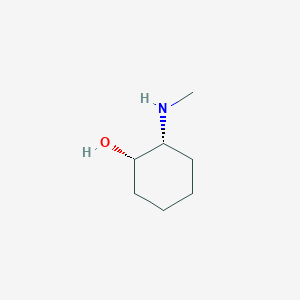
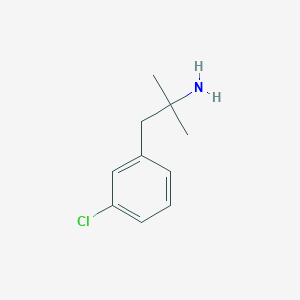
![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)
